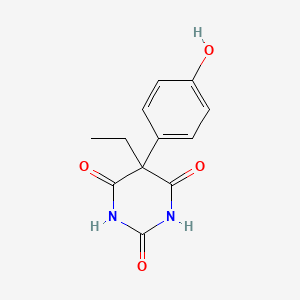

4-Hydroxyphenobarbital

Description

Significance as a Key Metabolite in Xenobiotic Biotransformation Research

4-Hydroxyphenobarbital is the principal product of phenobarbital (B1680315) metabolism in humans and various animal models. bioline.org.brtandfonline.com The transformation of phenobarbital, a lipophilic (fat-soluble) compound, into the more hydrophilic (water-soluble) this compound is a classic example of a Phase I metabolic reaction. researchgate.net This conversion is critical for facilitating the excretion of the drug from the body. researchgate.net

The study of this compound is significant for several reasons. Firstly, it serves as a biomarker for phenobarbital exposure and metabolism. Secondly, understanding its formation helps to elucidate the activity of the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics. tandfonline.comtandfonline.com Specifically, the hydroxylation of phenobarbital to this compound is primarily mediated by the CYP2C subfamily of enzymes. tandfonline.com Research into this specific metabolic pathway provides a deeper understanding of drug-drug interactions and individual variability in drug response.

Historical Trajectories in Metabolite Identification and Characterization Studies

The identification of this compound as a major metabolite of phenobarbital dates back several decades, with early studies laying the groundwork for our current understanding. Initial research in the mid-20th century focused on isolating and identifying the byproducts of phenobarbital in urine. The development of analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) in the 1970s and 1980s was a significant leap forward, allowing for the definitive identification and quantification of this compound in biological samples. nih.gov These early methods often required chemical derivatization to make the compound suitable for GC analysis. nih.gov

Further advancements led to the use of high-performance liquid chromatography (HPLC), which offered a more direct way to analyze this polar metabolite. bioline.org.br The continuous evolution of analytical technology has since allowed for increasingly sensitive and specific detection, solidifying the understanding of this compound's role in the metabolic fate of phenobarbital.

Overview of Contemporary Academic Research Landscapes Related to this compound

Current academic research on this compound leverages sophisticated analytical platforms, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). oup.com This technology provides high sensitivity and specificity for the quantification of this compound in various biological matrices, including blood, urine, and plasma. nih.govoup.com

Contemporary studies often focus on:

Pharmacokinetics: Detailed investigations into the absorption, distribution, metabolism, and excretion of phenobarbital, with a focus on the rate and extent of this compound formation.

Enzyme Inhibition and Induction: Studying how other drugs or substances can affect the activity of the CYP enzymes responsible for producing this compound, which has implications for drug interactions. bioline.org.br

Pharmacogenetics: Examining how genetic variations in the CYP2C enzymes influence an individual's ability to metabolize phenobarbital, leading to personalized medicine approaches.

Toxicology: While this compound itself is generally considered to be devoid of the hypnotic activity of its parent compound, its formation is a key step in the detoxification process. thermofisher.com

Microbial Metabolism: Research has also explored the role of intestinal microflora in the metabolism of phenobarbital, investigating alternative metabolic pathways. tandfonline.comtandfonline.com

The ongoing research underscores the continued importance of this compound as a subject of study for understanding fundamental principles of drug metabolism and for the development of safer and more effective therapeutic strategies involving phenobarbital.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂N₂O₄ | drugbank.com |

| Molecular Weight | 248.23 g/mol | chemicalbook.com |

| Melting Point | 218-220 °C | chemicalbook.comlookchem.com |

| pKa (Predicted) | 7.68 ± 0.10 | chemicalbook.comlookchem.com |

| Appearance | White to Pale Yellow Solid | chemicalbook.com |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | chemicalbook.com |

Metabolic Pathway of Phenobarbital to this compound

| Step | Parent Compound | Reaction Type | Key Enzymes | Metabolite |

| Phase I | Phenobarbital | Aromatic Hydroxylation | Cytochrome P450 (CYP2C family) | This compound |

| Phase II | This compound | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-glucuronide |

Analytical Methods for the Characterization of this compound

| Technique | Abbreviation | Common Application |

| Gas Chromatography-Mass Spectrometry | GC-MS | Historically significant for identification and quantification, often requiring derivatization. |

| High-Performance Liquid Chromatography | HPLC | Used for separation and quantification, often with UV detection. |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | The current gold standard for highly sensitive and specific quantification in biological fluids. |

| Enzyme Immunoassay | Used in some clinical settings for screening purposes. |

Structure

3D Structure

Propriétés

IUPAC Name |

5-ethyl-5-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-2-12(7-3-5-8(15)6-4-7)9(16)13-11(18)14-10(12)17/h3-6,15H,2H2,1H3,(H2,13,14,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPXMKJNWPXDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191328 | |

| Record name | 4-Hydroxyphenobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379-34-0 | |

| Record name | Hydroxyphenobarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenobarbital | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-5-(4'-hydroxyphenyl)barbituric acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYPHENOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF9R6T1NUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Methodologies for Research Applications

Strategies for de novo Chemical Synthesis of 4-Hydroxyphenobarbital

The de novo synthesis of this compound, or 5-ethyl-5-(4-hydroxyphenyl)barbituric acid, is not commonly performed as a primary objective but is achievable through multi-step organic synthesis. The general strategy for creating barbiturates involves the condensation of a disubstituted malonic ester with urea (B33335). wikipedia.orgmdpi.com For this compound, this requires the synthesis of a diethyl malonate precursor that already contains the ethyl group and a protected 4-hydroxyphenyl group.

A documented synthetic route provides a pathway to hydroxylated metabolites of phenobarbital (B1680315). tandfonline.com This approach begins with the preparation of a suitably substituted diethyl malonate. The key steps are outlined below:

Preparation of the Substituted Malonic Ester: The synthesis starts with a phenylacetic acid derivative where the para-position is protected, for instance, as a methoxy (B1213986) group (p-methoxyphenylacetic acid). This starting material is converted to its corresponding diethyl malonate derivative, diethyl (4-methoxyphenyl)malonate.

Alkylation: The diethyl (4-methoxyphenyl)malonate is then alkylated using an ethyl halide (e.g., ethyl bromide) in the presence of a base like sodium ethoxide to introduce the ethyl group at the α-carbon, yielding diethyl ethyl(4-methoxyphenyl)malonate.

Condensation with Urea: The resulting disubstituted malonate is condensed with urea using a strong base, such as sodium ethoxide or potassium t-butoxide. tandfonline.com This reaction forms the heterocyclic barbiturate (B1230296) ring, producing 5-ethyl-5-(4-methoxyphenyl)barbituric acid.

Demethylation: The final step is the deprotection of the hydroxyl group. The methoxy group is cleaved using a demethylating agent like boron tribromide (BBr₃) in a suitable solvent such as methylene (B1212753) chloride to yield the final product, this compound. tandfonline.com

This synthetic strategy is adaptable for producing various hydroxylated analogs by modifying the starting materials.

Table 1: Key Stages in the de novo Synthesis of this compound

| Stage | Description | Key Reagents |

| Malonate Synthesis | Preparation of diethyl (4-methoxyphenyl)malonate from p-methoxyphenylacetic acid. | Ethanol (B145695), Sulfuric Acid |

| Alkylation | Introduction of the ethyl group to the malonic ester. | Sodium Ethoxide, Ethyl Bromide |

| Condensation | Ring formation to create the barbiturate structure. | Urea, Potassium t-butoxide |

| Demethylation | Cleavage of the methoxy group to reveal the final hydroxyl group. | Boron Tribromide (BBr₃) |

This table outlines the principal stages for the chemical synthesis of this compound based on established methodologies for related metabolites. tandfonline.com

Synthetic Approaches for Isotopic Labeling of this compound for Tracer Studies (e.g., ¹³C, ¹⁵N, ²H incorporation)

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) research, acting as tracers and internal standards for quantitative analysis. symeres.com The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H) into its structure.

The primary method for introducing ¹³C and ¹⁵N into the barbiturate ring is through the use of labeled precursors during the condensation step. Commercially available isotopically labeled this compound, such as this compound, 2-¹³C-1,3-¹⁵N₂, confirms the feasibility of this approach. eurisotop.comncats.ionih.gov

The synthesis of this specific labeled analog would follow the same general pathway as the de novo synthesis, with one critical difference:

Labeled Urea Condensation: Instead of standard urea, [¹³C, ¹⁵N₂]urea is used in the condensation reaction with diethyl ethyl(4-methoxyphenyl)malonate. This incorporates the heavy isotopes directly into the heterocyclic ring at the C-2, N-1, and N-3 positions. Subsequent demethylation yields the desired labeled product. tandfonline.comnih.gov

Deuterium (²H) labeling is another common strategy. For barbiturates, deuterium atoms are often incorporated into the alkyl side chains. researchgate.net For example, a phenobarbital-d₅ analog has been used as an internal standard in analytical methods. researchgate.net The synthesis of a deuterated this compound would involve using a deuterated alkylating agent, such as ethyl-d₅ bromide, during the malonic ester synthesis step.

Table 2: Examples of Isotopically Labeled this compound and Precursors

| Labeled Compound/Precursor | Isotope(s) | Purpose | Synthetic Strategy |

| [¹³C, ¹⁵N₂]urea | ¹³C, ¹⁵N | Precursor | Used in condensation step to form a labeled barbiturate ring. nih.gov |

| This compound, 2-¹³C-1,3-¹⁵N₂ | ¹³C, ¹⁵N | Internal Standard, Tracer | Synthesized using labeled urea. eurisotop.comncats.io |

| Ethyl-d₅ bromide | ²H (Deuterium) | Precursor | Used to introduce a deuterated ethyl group during alkylation. researchgate.net |

This table summarizes common strategies and examples for the synthesis of isotopically labeled this compound for use in research.

Chemical Derivatization Techniques for Enhanced Analytical Detection and Separation (e.g., Peralkylation, Methylation)

Chemical derivatization is a technique used to modify an analyte's chemical structure to improve its analytical properties, particularly for gas chromatography-mass spectrometry (GC-MS). annualreviews.org For polar compounds like this compound, which contains two acidic N-H protons and a phenolic hydroxyl group, derivatization is often necessary to increase volatility and thermal stability, and to improve chromatographic peak shape.

Common derivatization strategies for this compound and other barbiturates involve alkylation, which replaces the active hydrogens with alkyl groups.

Methylation: This technique converts the acidic N-H groups to N-CH₃ groups. "Flash methylation" can be performed in the hot injector port of a gas chromatograph. researchgate.net A common reagent for this is trimethylanilinium hydroxide (B78521) (TMAH). Another approach involves using dimethyl sulfate (B86663) to create N,N'-dimethyl derivatives, which are more volatile and less prone to decomposition during GC analysis. annualreviews.org

Peralkylation (e.g., Pentylation): In this method, a larger alkyl group is introduced. For instance, the simultaneous analysis of phenobarbital and this compound by GC-MS has been achieved following their conversion to pentylated derivatives. This is typically done using a reagent like pentafluorobenzyl bromide in the presence of a catalyst.

Table 3: Derivatization Techniques for this compound Analysis

| Technique | Reagent Example | Purpose | Analytical Method |

| Methylation | Trimethylanilinium Hydroxide (TMAH) | Increases volatility by replacing N-H protons with methyl groups. | GC-MS researchgate.net |

| Pentylation | Pentafluorobenzyl Bromide | Increases volatility and improves chromatographic separation. | GC-MS |

This table details common chemical derivatization methods used to enhance the analysis of this compound.

Synthesis of Structural Analogs and Related Compounds for Structure-Activity Relationship Investigations

The synthesis of structural analogs is a cornerstone of medicinal chemistry, used to conduct structure-activity relationship (SAR) studies. mdpi.comrsc.org SAR investigations explore how modifying a molecule's chemical structure alters its biological activity, providing insights into its mechanism of action and guiding the design of new compounds with improved properties. gpatindia.comcutm.ac.in

For this compound, the synthesis of analogs could involve modifications at several key positions:

The Phenyl Ring: Introducing or altering substituents on the 4-hydroxyphenyl ring can probe the importance of this group for biological activity. For example, an iodinated analog, 3-[¹²⁵I]Iodo-4-hydroxyphenobarbitone, was synthesized for use in a radioimmunoassay. researchgate.net The synthesis of such a compound demonstrates how the phenyl ring can be functionalized to create new analogs.

The Alkyl Group: The ethyl group at the C-5 position can be replaced with other alkyl or functional groups to assess how its size, shape, and lipophilicity affect activity.

The Barbiturate Core: Modifications to the barbiturate ring itself, such as N-alkylation (as in mephobarbital) or replacement of a carbonyl oxygen with sulfur (to form a thiobarbiturate), are common strategies in barbiturate chemistry to alter pharmacokinetic and pharmacodynamic properties. gpatindia.comnih.gov

While extensive SAR studies focusing specifically on analogs of this compound are not widely published, the principles are well-established from research on its parent compound, phenobarbital, and other central nervous system agents. mdpi.comnih.govnih.gov The synthesis of analogs, such as the dihydroxy metabolites described by Philip and Carroll, provides compounds that are crucial for understanding the complete metabolic and pharmacological profile of the parent drug. tandfonline.com

Metabolic Pathways and Biotransformation Mechanisms of 4 Hydroxyphenobarbital

Enzymatic Hydroxylation of Parent Compounds to Form 4-Hydroxyphenobarbital

The formation of this compound from its parent compound, phenobarbital (B1680315), is a critical step in its metabolism, primarily facilitated by oxidative enzymes. jove.com

Role of Cytochrome P450 Monooxygenases (CYP450) in Aromatic Hydroxylation

The conversion of phenobarbital to this compound is an aromatic hydroxylation reaction catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. jove.comneupsykey.com These microsomal enzymes are central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. medsafe.govt.nznih.gov The hydroxylation process introduces a hydroxyl group onto the phenyl ring of phenobarbital, increasing its polarity and preparing it for subsequent conjugation reactions. researchgate.netjove.com This Phase I reaction is a crucial detoxification step, as it renders the compound more water-soluble and thus more readily excretable from the body. nih.gov

Identification and Characterization of Specific CYP Isoforms Catalyzing 4-Hydroxylation (e.g., CYP2C19, CYP3A4, CYP2B6 in research models)

Several specific CYP450 isoforms have been identified as being involved in the 4-hydroxylation of phenobarbital. Research has pointed to the involvement of CYP2C19, CYP3A4, and CYP2B6 in this metabolic pathway. jhoponline.comfrontiersin.orgkegg.jp

CYP2C19: Studies have suggested that CYP2C19 plays a role in the metabolism of phenobarbital, although its contribution to 4-hydroxylation specifically can be variable. neupsykey.comresearchgate.net Polymorphisms in the CYP2C19 gene can lead to inter-individual differences in phenobarbital metabolism. researchgate.netclinicaltrials.gov

CYP3A4: As one of the most abundant and important drug-metabolizing enzymes in the human liver, CYP3A4 is also implicated in phenobarbital metabolism. medsafe.govt.nzmdpi.com Phenobarbital itself is a known inducer of CYP3A4, which can affect its own metabolism and that of other co-administered drugs. medsafe.govt.nzjhoponline.comnih.gov

CYP2B6: Phenobarbital is a classic and potent inducer of CYP2B6. wikipedia.orgfrontiersin.orgexamine.com This induction occurs via activation of the constitutive androstane (B1237026) receptor (CAR). wikipedia.orgpnas.org While primarily known as an inducible enzyme, CYP2B6 also contributes to the metabolism of various substrates, and its induction by phenobarbital suggests a role in its own clearance. frontiersin.org

The relative contribution of these and other CYP isoforms to the formation of this compound can vary depending on factors such as genetics, co-administered drugs, and the biological system being studied. researchgate.netmdpi.com

Further Biotransformation of this compound

Following its formation, this compound undergoes further Phase II metabolic reactions, primarily conjugation, to facilitate its elimination. researchgate.netneupsykey.com

Glucuronidation Pathways: Involvement of UDP-Glucuronyltransferases (UGTs)

The principal pathway for the further biotransformation of this compound is glucuronidation. neupsykey.comnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate. frontiersin.orgwikipedia.org The addition of the bulky and polar glucuronic acid moiety significantly increases the water solubility of this compound, leading to the formation of p-hydroxy phenobarbital glucuronide. nih.govpharmgkb.orglgcstandards.compharmgkb.org This conjugate is then readily excreted in the urine. nih.gov Studies in humans have shown that a significant portion of a phenobarbital dose is eliminated as this glucuronide conjugate. neupsykey.com Phenobarbital has been shown to stimulate the glucuronidation of this compound. nih.gov

Sulfation and Other Conjugation Reactions

While glucuronidation is the major conjugation pathway, sulfation of this compound can also occur, though generally to a lesser extent. researchgate.netdrugbank.com This reaction involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound, catalyzed by sulfotransferases (SULTs). The resulting sulfate (B86663) conjugate is also highly water-soluble and excretable. In some preclinical models, a sulphoconjugated metabolite has been identified. nih.gov

Comparative Metabolic Profiles Across Diverse Preclinical Biological Systems

The metabolism of phenobarbital to this compound and its subsequent conjugation can exhibit species-specific differences.

For instance, studies in rats have demonstrated the hydroxylation of phenobarbital and the induction of CYP enzymes by phenobarbital. nih.govnih.govoup.com In rat liver microsomes, phenobarbital treatment has been shown to increase hydroxylase activity. nih.govoup.com However, one study using isolated rat hepatocytes found that phenobarbital was not metabolized to p-hydroxyphenobarbital, but rather to a sulphoconjugated lactone, highlighting that in vitro systems may not always replicate in vivo metabolism. nih.gov

In mice, phenobarbital has also been shown to induce hepatic xenobiotic metabolizing enzymes. nih.gov A comparative study in mice and rats noted the metabolism of phenobarbital. iarc.fr Furthermore, a study using humanized mice (hCAR/hPXR) showed that phenobarbital induced CYP enzyme activities. nih.gov

Canine studies have also been conducted, with some research focusing on the effects of phenobarbital on the gut microbiome and its potential impact on metabolism. frontiersin.org In contrast to mammalian systems, some microorganisms like Bifidobacterium have been shown to metabolize phenobarbital via a different pathway, producing alpha-ethyl-benzeneacetamide instead of this compound. tandfonline.comtandfonline.com Another study identified a fungus, Rhizopus stolonifer, that could transform phenobarbital into the N-glucuronide of p-hydroxy phenobarbital, mimicking mammalian metabolism. bioline.org.br

These comparative data underscore the importance of considering the biological system when studying drug metabolism, as significant variations can exist between species and even between in vivo and in vitro models.

Interactive Data Table: Key Enzymes in this compound Metabolism

| Enzyme Family | Specific Isoform(s) | Role in Metabolism |

| Cytochrome P450 | CYP2C19, CYP3A4, CYP2B6 | Catalyze the initial aromatic hydroxylation of phenobarbital to form this compound. |

| UDP-Glucuronyltransferases | Not specified | Catalyze the glucuronidation of this compound to form a water-soluble glucuronide conjugate for excretion. |

| Sulfotransferases | Not specified | Catalyze the sulfation of this compound as a minor conjugation pathway. |

In Vitro Metabolism Studies in Hepatic Microsomes and Isolated Hepatocytes

In vitro studies utilizing hepatic microsomes and isolated hepatocytes have been instrumental in elucidating the enzymatic processes responsible for the formation of this compound. The primary enzymes involved belong to the cytochrome P450 (CYP) superfamily. inchem.org

Research has shown that phenobarbital is metabolized to its p-hydroxy metabolite by cytochrome P450 enzymes. bioline.org.br Specifically, CYP2C9 and CYP2C19 have been identified as key isoenzymes in the metabolism of phenobarbital. bioline.org.brpatsnap.com Studies with isolated rat hepatocytes have demonstrated that these cells can quantitatively measure the metabolism of the major phenobarbital-inducible form of cytochrome P-450. portlandpress.com Furthermore, the inclusion of phenobarbital in the culture medium of hepatocytes stimulates the synthesis of new cytochrome P-450 protein, leading to an accumulation of catalytically active enzyme. portlandpress.com

The formation of this compound is a critical step, and its subsequent conjugation is also observed in these in vitro systems. For instance, the formation of a glucuronide conjugate of p-hydroxy phenobarbital has been identified in studies using the fungus Rhizopus stolonifer as a model for mammalian metabolism. bioline.org.br While direct addition of this compound to a perfused liver system did not affect vitamin D3 metabolism, this highlights the complexity of metabolic interactions within the liver. nih.gov

Table 1: Key Findings from In Vitro Metabolism Studies

| System | Key Enzyme(s) | Finding | Citation(s) |

| Human Liver Microsomes | CYP2C9, CYP2C19 | Primary enzymes responsible for phenobarbital metabolism. | bioline.org.brpatsnap.com |

| Isolated Rat Hepatocytes | Cytochrome P-450 | Capable of quantitative measurement of phenobarbital-inducible P-450 metabolism. | portlandpress.com |

| Isolated Rat Hepatocytes | Cytochrome P-450 | Phenobarbital induces de novo synthesis of active P-450 protein. | portlandpress.com |

| Rhizopus stolonifer (Model) | Fungal Enzymes (mimicking CYP2C9) | Metabolizes phenobarbital to the N-glucuronide of p-hydroxy phenobarbital. | bioline.org.br |

Biotransformation in Animal Models (e.g., Rodents, Canines)

Animal models have provided significant insights into the in vivo biotransformation of phenobarbital and the fate of its metabolites, including this compound. In rodents, such as rats, the major pathway for phenobarbital biotransformation is para-hydroxylation, leading to the formation of this compound, which is then excreted either in its free form or as a glucuronide conjugate. iarc.fr Studies in rats have shown that after administration of phenobarbital, most of the material excreted in the urine is para-hydroxyphenobarbital and its conjugates. iarc.fr Interestingly, ethanol (B145695) has been shown to inhibit the hydroxylation of phenobarbital in rats, leading to reduced excretion of p-hydroxyphenobarbital. cdnsciencepub.com

In canines, phenobarbital is metabolized through oxidative hydroxylation to form hydroxyphenobarbital. defra.gov.uk This metabolite is then rapidly eliminated from the blood via conjugation with glucuronide and subsequent excretion in the urine. defra.gov.uk Unlike in some other species, the N-glucoside of phenobarbital was not detected in the urine of dogs. iarc.fr

A summary of phenobarbital metabolism in different animal models is presented below:

Table 2: Phenobarbital Metabolism in Animal Models

| Animal Model | Major Metabolite(s) | Excretion Details | Citation(s) |

| Rats | p-hydroxyphenobarbital, p-hydroxyphenobarbital glucuronide | Excreted in urine and bile. | iarc.frnih.gov |

| Mice | p-hydroxyphenobarbital, p-hydroxyphenobarbital glucuronide, Phenobarbital N-glucoside | Primarily excreted in urine. | iarc.fr |

| Canines | Hydroxyphenobarbital, Hydroxyphenobarbital glucuronide | Rapidly eliminated via urine. | defra.gov.uk |

| Guinea-pigs, Rabbits, Cats, Pigs, Monkeys | p-hydroxyphenobarbital | N-glucoside not detected in urine. | iarc.fr |

Microbial Metabolism and Contribution of Intestinal Flora to Novel Metabolic Fates (e.g., alpha-ethyl-benezeneacetamide)

The gut microbiome plays a role in the metabolism of various xenobiotics, including phenobarbital. nih.gov Research has shown that certain intestinal bacteria can metabolize phenobarbital into unexpected compounds. tandfonline.com Specifically, Bifidobacterium adolescentis and Bifidobacterium bifidum have been found to uniquely metabolize phenobarbital through reductive cleavage into alpha-ethyl-benzeneacetamide. tandfonline.comresearchgate.net This finding is in contrast to the hepatic metabolism that produces p-hydroxyphenobarbital. researchgate.net The formation of alpha-ethyl-benzeneacetamide was not observed with other tested intestinal bacteria such as Bacteroides, Enterococcus, Eubacterium, Clostridium, and Staphylococcus. researchgate.net

This microbial metabolic pathway is significant as it demonstrates an alternative fate for phenobarbital that does not involve the formation of this compound and is dependent on the composition of the intestinal flora. tandfonline.com The metabolite alpha-ethyl-benzeneacetamide, also known as 2-phenylbutyramide, has been noted in other studies for its potential antiseizure effects in mice. nih.gov

Furthermore, studies using the fungus Rhizopus stolonifer have demonstrated its ability to metabolize phenobarbital in a manner similar to mammals, producing the N-glucuronide of p-hydroxy phenobarbital, suggesting its potential use as an in vitro model for studying CYP2C9 metabolism. bioline.org.br

Mechanisms of Enzyme Induction and Inhibition Influencing this compound Formation and Subsequent Metabolic Fate

The formation of this compound is significantly influenced by the induction and inhibition of cytochrome P450 enzymes. Phenobarbital itself is a well-known inducer of drug-metabolizing enzymes, particularly members of the CYP2B, CYP2C, and CYP3A subfamilies. biomolther.orgmdpi.com This induction is a transcriptional activation process mediated by nuclear receptors like the constitutive androstane receptor (CAR). pnas.org The induction of these enzymes can lead to an accelerated metabolism of phenobarbital and other co-administered drugs. medsafe.govt.nzaafp.org For example, pretreatment with phenobarbital in rats significantly altered the pharmacokinetic profile of rutaecarpine, accelerating its metabolism. biomolther.org

Enzyme induction is a slower process compared to inhibition, with the effects becoming apparent after a delay that depends on the half-life of the inducing drug. aafp.org In adult mice, the dose of phenobarbital and the age of treatment are critical factors for the persistent induction of Cyp2b, Cyp2c, and Cyp3a enzymes. researchgate.net

Conversely, enzyme inhibition can decrease the rate of this compound formation. Inhibition can be reversible (competitive, non-competitive, etc.) or irreversible. mdpi.com Reversible inhibitors bind non-covalently to the enzyme, and their effect is dependent on the inhibitor's concentration and half-life. mdpi.com For example, the concurrent administration of disulfiram (B1670777) can inhibit the metabolism of barbiturates. medsafe.govt.nz Valproic acid can decrease the metabolism of phenobarbital, leading to increased central nervous system depressant effects. medsafe.govt.nz The inhibition of CYP2C9, a key enzyme in phenobarbital hydroxylation, by specific inhibitors would be expected to reduce the formation of this compound. bioline.org.br

Table 3: Factors Influencing this compound Formation

| Mechanism | Agent | Effect on Enzyme Activity | Consequence for this compound | Citation(s) |

| Induction | Phenobarbital (self-induction) | Increases synthesis of CYP2B, CYP2C, CYP3A | Potentially accelerates its own metabolism | inchem.orgbiomolther.orgmdpi.com |

| Induction | Rifampicin | Increases CYP enzyme synthesis | Accelerates metabolism of CYP substrates | medsafe.govt.nz |

| Inhibition | Disulfiram | Inhibits barbiturate (B1230296) metabolism | Decreased formation | medsafe.govt.nz |

| Inhibition | Valproic Acid | Decreases phenobarbital metabolism | Decreased formation | medsafe.govt.nz |

| Inhibition | Fenofibrate | Inhibits CYP2C9 | Decreased formation | bioline.org.br |

| Inhibition | Ethanol | Inhibits hydroxylation of phenobarbital | Decreased formation | cdnsciencepub.com |

Advanced Analytical and Bioanalytical Methodologies for 4 Hydroxyphenobarbital Research

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 4-hydroxyphenobarbital, providing the necessary separation from the parent drug and other metabolites.

Gas Chromatography (GC) with Nitrogen-Selective Detection and Flame Ionization Detection

Gas chromatography (GC) has been a longstanding technique for the analysis of barbiturates and their metabolites. For the determination of this compound, GC is often coupled with a nitrogen-phosphorus detector (NPD), also known as a nitrogen-selective detector (NSD). This approach offers high precision and simplifies the analytical process. researchgate.net A gas-liquid chromatographic method utilizing a nitrogen-selective detector allows for the simultaneous assay of phenobarbital (B1680315), p-hydroxyphenobarbital (p-OHPB), and other related compounds in biological samples like urine and bile. dss.go.th This method can be completed in under 10 minutes without the need for temperature programming. researchgate.netdss.go.th The use of a nitrogen-selective detector has made the GC method simpler and faster for pharmacokinetic studies. researchgate.net

GC coupled with a flame ionization detector (GC-FID) is another established method for the analysis of volatile compounds. While broadly applicable, for complex biological samples containing this compound, derivatization is often necessary to improve the volatility and thermal stability of the analyte, and to enhance chromatographic peak shape.

High-Performance Liquid Chromatography (HPLC) with UV and Other Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. HPLC methods offer the advantage of analyzing samples with minimal preparation.

A notable HPLC assay utilizes UV detection combined with post-column alkalinization to quantify phenobarbital and its metabolites, including p-hydroxyphenobarbital, in human urine. nih.gov This method allows for direct injection of filtered urine onto the HPLC column. nih.gov The accuracy and precision of this assay are reported to be within ±15%, with a limit of detection (LOD) of 1 microM, which is adequate for pharmacokinetic studies. nih.gov In one application, this HPLC-UV method successfully detected and quantified phenobarbital, p-hydroxyphenobarbital, and phenobarbital N-glucosides in the urine of human subjects who had been administered phenobarbital orally. nih.gov

Different HPLC conditions have been optimized for the separation of phenobarbital and its metabolites. For instance, a reversed-phase HPLC (RP-HPLC) method using a C18 column and a mobile phase of methanol (B129727) and phosphate (B84403) buffer has been developed. researchgate.net Another set of optimized conditions involves a mobile phase of 20% acetonitrile (B52724), 20% methanol, and 60% ammonium (B1175870) acetate (B1210297) buffer, with UV detection at 254 nm. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices. csuohio.edu These methods combine the superior separation capabilities of LC with the high selectivity and sensitivity of mass spectrometric detection.

A rapid and sensitive LC-MS/MS method has been developed for the simultaneous screening, quantification, and confirmation of 17 barbiturates, including p-hydroxyphenobarbital, in horse plasma. oup.comoup.com This method employs liquid-liquid extraction for sample preparation, followed by separation on a C18 column and analysis using negative electrospray ionization. oup.comoup.com The total analysis time for all 17 analytes is within 7 minutes. oup.comoup.com The method demonstrates excellent precision and accuracy, with intra-day and inter-day variations being within acceptable limits. oup.comoup.com

The limits of detection (LOD) and quantification (LOQ) for p-hydroxyphenobarbital using this LC-MS/MS method are exceptionally low, highlighting its sensitivity. oup.comoup.com The development of on-line solid-phase extraction (SPE) coupled with LC-MS/MS offers a green alternative by significantly reducing solvent consumption and analysis time. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) Coupled with Densitometry

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers simplicity and high throughput. When coupled with densitometry, HPTLC allows for the quantitative analysis of separated compounds directly on the plate.

A method for the determination of phenobarbital and p-hydroxyphenobarbital by densitometry of thin layers has been reported. nih.gov HPTLC methods are known for their robustness and are suitable for both qualitative and quantitative analysis. jfda-online.com The quantification is typically performed by scanning the chromatogram in reflectance or transmittance mode. jfda-online.com Modern HPTLC systems allow for calibration with linear or non-linear regressions, ensuring accurate quantification. jfda-online.com

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing both structural information and highly sensitive quantification.

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for Targeted Analysis

Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) are targeted mass spectrometric techniques that offer high selectivity and sensitivity for the quantification of specific analytes in complex mixtures. taylorandfrancis.comnih.gov

In GC-MS analysis, a method using extractive methylation to generate permethylated derivatives of phenobarbital and p-hydroxyphenobarbital has been described. nih.gov The quantification is performed by repetitive scanning over a preselected mass region of the derivatives as they elute from the GC column. nih.gov This method is suitable for determining the concentrations of both the parent drug and its metabolite in serum and urine. nih.gov

LC-MS/MS methods for the analysis of barbiturates, including p-hydroxyphenobarbital, frequently employ MRM for screening and quantification. oup.comoup.com In MRM, specific precursor-to-product ion transitions are monitored for each analyte, significantly enhancing the selectivity and sensitivity of the assay. oup.comoup.comnih.gov For confirmation of the analyte's presence, the comparison of ion intensity ratios is used. oup.comoup.com A validated LC-MS/MS method for 17 barbiturates in horse plasma utilizes MRM for quantification, achieving low limits of detection and quantification. oup.comoup.com The optimization of MRM parameters, such as declustering potential and collision energy, is crucial for achieving maximal product ion signals. oup.comoup.comnih.gov

A dilute-and-shoot flow-injection tandem mass spectrometry method has also been developed for the rapid quantification of phenobarbital, using an MRM mode which could be adapted for its metabolites. csuohio.edu This method boasts a very short run time of 2 minutes per sample. csuohio.edu

Chemical Ionization Mass Spectrometry (CIMS)

Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry (MS) that results in less fragmentation of the analyte molecule compared to electron ionization. This is particularly advantageous for the analysis of molecules like this compound, as it typically produces a prominent quasi-molecular ion, which simplifies mass spectral interpretation and enhances molecular weight confirmation. govst.eduacs.org

In CIMS, a reagent gas (such as methane, isobutane, or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by electron impact, and these primary ions then react with other reagent gas molecules to form a stable population of reagent ions. These reagent ions subsequently react with the analyte molecules through chemical reactions, such as proton transfer, to create analyte ions. researchgate.net

A study detailing the determination of phenobarbital and its metabolites, including p-hydroxyphenobarbital, in urine utilized gas chromatography-chemical ionization mass spectrometry (GC-CIMS). nih.gov This method provided a sensitive and efficient means for their simultaneous analysis. nih.gov The use of CIMS can produce characteristic fragment ions that aid in the structural elucidation of barbiturates and their metabolites. govst.edu

Key aspects of CIMS for this compound analysis:

Reduced Fragmentation: Preserves the molecular structure, leading to a clear molecular ion peak.

Enhanced Sensitivity: Can offer high sensitivity for detecting trace levels of the metabolite. tofwerk.com

Structural Information: While soft, some fragmentation occurs, providing valuable structural information.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and characterization of drug metabolites, including this compound. nih.govnih.gov HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, often with errors in the low parts-per-million (ppm) range. thermofisher.comlcms.cz This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in metabolite identification. thermofisher.comijpras.com

The process of identifying metabolites like this compound using HRMS typically involves:

Data Acquisition: Acquiring full-scan HRMS data and MS/MS fragmentation data. nih.gov

Data Mining: Using specialized software to search for potential metabolites based on predicted biotransformations of the parent drug (Phenobarbital). nih.gov

Structural Elucidation: Interpreting the accurate mass and fragmentation patterns to confirm the structure of the metabolite. ijpras.compharmaron.com

For instance, the hydroxylation of phenobarbital to form this compound results in a specific mass shift that can be precisely measured by HRMS. The fragmentation pattern in the MS/MS spectrum will also be characteristic of the this compound structure, further confirming its identity. lcms.czacs.org HRMS is often coupled with liquid chromatography (LC) to separate complex mixtures from biological matrices before mass analysis. acs.orgresearchgate.net

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for the absolute quantification of analytes in complex matrices due to its high accuracy and precision. The principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample as an internal standard. nih.govcsuohio.edu

The isotopically labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Because the internal standard and the analyte behave identically during sample preparation and analysis, any sample loss or matrix effects will affect both equally. csuohio.edu

The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the unlabeled analyte to the labeled internal standard. A sensitive and efficient analytical procedure for determining phenobarbital and its metabolites, including p-hydroxyphenobarbital, in urine has been developed using stable-isotope labeled internal standards. nih.gov

Advantages of IDMS for this compound quantification:

High Accuracy and Precision: Corrects for variations in extraction recovery and matrix effects.

Specificity: The use of mass spectrometry provides high selectivity.

Robustness: Less susceptible to experimental variations compared to other quantification methods.

Sample Preparation and Enrichment Techniques for Biological Matrices

The accurate analysis of this compound in biological matrices such as plasma and urine requires effective sample preparation to remove interferences and enrich the analyte.

Electrically-Assisted Microextraction Methods (e.g., Electromembrane Extraction)

Electromembrane extraction (EME) is a miniaturized sample preparation technique that utilizes an electrical field to drive charged analytes from a sample solution, through a supported liquid membrane (SLM), and into an acceptor solution. scielo.brscielo.br This technique is particularly suitable for the extraction of ionizable compounds like phenobarbital and its metabolites from complex biological samples. scielo.brscielo.br

A study on the quantitative analysis of phenobarbital in biological fluids demonstrated the effectiveness of EME. scielo.brscielo.br The key parameters influencing the extraction efficiency, such as the organic solvent for the SLM, the pH of the donor and acceptor solutions, the applied voltage, and the extraction time, were optimized. For phenobarbital, extraction was performed from a donor solution at pH 9 to an acceptor solution at pH 13, with an applied voltage of 40 V for 20 minutes. This method resulted in an enrichment factor of over 51 and was successfully applied to human plasma and urine samples. scielo.brscielo.br

Optimized Parameters for EME of Phenobarbital (as a proxy for this compound):

| Parameter | Optimized Value | Reference |

|---|---|---|

| Donor Solution pH | 9 | scielo.brscielo.br |

| Acceptor Solution pH | 13 | scielo.brscielo.br |

| Supported Liquid Membrane | 1-octanol | scielo.brscielo.br |

| Applied Voltage | 40 V | scielo.brscielo.br |

| Extraction Time | 20 minutes | scielo.brscielo.br |

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are conventional and widely used sample preparation techniques in bioanalysis. labmanager.comrocker.com.tw

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For barbiturates, LLE often involves adjusting the pH of the aqueous sample to ensure the analyte is in its neutral, more organic-soluble form, followed by extraction with a suitable organic solvent like ethyl acetate or a mixture of o-xylene (B151617) and ethyl acetate. researchgate.net

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material, packed in a cartridge or well plate, to retain the analyte from the liquid sample. labmanager.comrocker.com.tw Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. labmanager.comrocker.com.tw Reversed-phase SPE with sorbents like C18 or polymeric phases is commonly used for the extraction of barbiturates from biological fluids. waters.com A study comparing SPE, LLE, and supported liquid extraction (SLE) for a range of drugs found that a polymeric SPE sorbent provided high and consistent recoveries for all analytes from plasma and urine with a single method. waters.com

A study on rat urine samples reported absolute recovery values of 96.9% for phenobarbital and 99.1% for p-hydroxyphenobarbital using an SPE method. researchgate.net

Comparison of LLE and SPE for this compound:

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Selectivity | Can be optimized by pH and solvent choice | High selectivity based on sorbent chemistry |

| Automation | More difficult to automate | Easily automated for high-throughput |

| Solvent Consumption | Generally higher | Lower |

| Example Recovery | Average recovery of 70% for a panel of drugs. waters.com | Average recovery of 98% for a panel of drugs. waters.com |

Method Validation Parameters for Academic Bioanalytical Research (e.g., Linearity, Sensitivity, Precision, Accuracy, Recovery)

The validation of a bioanalytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable data. europa.eufda.gov Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation. europa.eufda.govfda.goveuropa.eu The key parameters to be evaluated include:

Linearity: This establishes the relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated using a series of standards, and the linearity is typically assessed by the correlation coefficient (R²), which should be close to 1. slideshare.netlabmanager.com For a method quantifying phenobarbital, a linear range of 10–1000 ng/mL with an R² ≥ 0.99 was reported. researchgate.netnih.gov Another study showed linearity from 25-1000 ng/mL with an R² > 0.9998. scielo.brscielo.br

Sensitivity: This is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov For phenobarbital, LLOQs of 10 ng/mL and 25 ng/mL have been reported in different studies. researchgate.netscielo.brscielo.brnih.gov

Precision: This measures the closeness of agreement between a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different concentration levels (intra-day and inter-day). slideshare.netlabmanager.com For a phenobarbital assay, intra- and inter-day precision values were less than 10.4%. researchgate.netnih.gov Generally, the precision should not exceed 15% CV, except at the LLOQ, where it should not exceed 20%. europa.eu

Accuracy: This refers to the closeness of the mean test results to the true concentration of the analyte. It is expressed as the percentage of the nominal value. slideshare.netlabmanager.com For a phenobarbital assay, accuracy values ranged from 87.6% to 106.7%. researchgate.netnih.gov The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%. europa.eu

Recovery: This is the efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of the analyte in a non-extracted standard. slideshare.netlabmanager.com A study on phenobarbital reported a mean recovery of 99.7%. researchgate.netnih.gov Another method for phenobarbital in plasma and urine showed relative recoveries of 70-80%. scielo.brscielo.br While high recovery is desirable, consistent and precise recovery is more critical. unesp.br

Typical Acceptance Criteria for Bioanalytical Method Validation:

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | researchgate.netnih.gov |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | europa.eu |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | europa.eu |

| Recovery | Consistent, precise, and reproducible | unesp.br |

Application of Analytical Methods in Preclinical Pharmacokinetic and Metabolic Studies (e.g., Animal Plasma, Urine, Liver Microsomes, Tissue Homogenates)

The investigation of this compound in preclinical settings is fundamental to understanding the metabolism and disposition of its parent compound, phenobarbital. Analytical methodologies are critically applied to various biological matrices from animal models to elucidate pharmacokinetic profiles, metabolic pathways, and excretion patterns. These studies provide essential data on how the substance is absorbed, distributed, metabolized, and eliminated, forming the basis for predicting its behavior in humans. The choice of analytical technique is often dictated by the biological matrix, the concentration of the analyte, and the specific goals of the preclinical study.

Animal Plasma

The analysis of this compound in animal plasma is crucial for determining the pharmacokinetic parameters of phenobarbital, such as its rate of metabolism and systemic exposure. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity and specificity.

A validated LC-MS-MS method for the simultaneous analysis of 17 barbiturates, including phenobarbital, in horse plasma demonstrates a typical workflow. researchgate.net In such studies, plasma samples are first subjected to a sample clean-up and extraction procedure, commonly liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether, to isolate the analytes from matrix interferences. researchgate.net The extract is then concentrated and reconstituted in a suitable solvent for injection into the chromatographic system. Separation is often achieved on a reverse-phase column, such as a C18 column. Detection by tandem mass spectrometry, frequently using negative electrospray ionization (ESI) and multiple-reaction monitoring (MRM), allows for precise quantification and confirmation of the analyte's presence. researchgate.net This level of detail is essential for accurately building pharmacokinetic models.

Table 1: Example Parameters for LC-MS/MS Analysis of Barbiturates in Animal Plasma This table is a representative example based on findings for related compounds. researchgate.net

| Parameter | Value/Description |

| Matrix | Horse Plasma |

| Extraction | Liquid-Liquid Extraction (Methyl tert-butyl ether) |

| Analysis | LC-MS/MS |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Detection | Multiple-Reaction Monitoring (MRM) |

| Limit of Detection (LOD) | 0.003–1 ng/mL |

| Limit of Quantification (LOQ) | 0.01–2.5 ng/mL |

| Intra-day Precision | 1.6–8.6% |

| Intra-day Accuracy | 96–106% |

Urine

Urinary analysis is vital for studying the excretion of phenobarbital and its metabolites, providing direct insight into metabolic pathways and clearance mechanisms. Both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been effectively used for this purpose.

A sensitive GC-chemical ionization MS procedure was developed for the simultaneous determination of phenobarbital, this compound, and phenobarbital-N-glucoside in urine. nih.gov Such methods often involve derivatization steps to improve the volatility and chromatographic behavior of the analytes. HPLC methods, often coupled with UV detection, are also widely employed and can quantify this compound in urine samples. nih.gov

Preclinical studies in rats and mice have used these methods to reveal important species differences in metabolism. iarc.fr For instance, after administration of phenobarbital, most of the excreted material in the urine of both rats and mice was identified as this compound and its conjugates. iarc.fr Interestingly, pretreatment of the animals with phenobarbital led to altered excretion patterns: rats showed increased urinary excretion of conjugated this compound, while mice exhibited a threefold increase in the excretion of the free form of the metabolite. iarc.fr In dogs, approximately 75% of a phenobarbital dose is excreted as glucuronide and sulphate derivatives of p-hydroxyphenobarbital, alongside the free metabolite itself. defra.gov.uk

Table 2: Research Findings from Urinary Analysis of this compound in Animal Models

| Species | Key Finding | Analytical Note | Reference |

| Rats | Increased urinary excretion of conjugated this compound after phenobarbital pretreatment. | Analysis quantifies both free and conjugated forms. | iarc.fr |

| Mice | Threefold increase in urinary excretion of free this compound after phenobarbital pretreatment. | Analysis quantifies both free and conjugated forms. | iarc.fr |

| Dogs | ~75% of phenobarbital dose excreted as this compound and its glucuronide/sulphate conjugates. | Method must account for various conjugated forms. | defra.gov.uk |

| General | Development of sensitive GC-MS and HPLC-UV methods for quantification in urine. | GC-MS and HPLC are standard platforms. | nih.govnih.gov |

Liver Microsomes

In vitro studies using liver microsomes from preclinical species (e.g., rat, mouse, dog) are indispensable for investigating hepatic metabolism. if-pan.krakow.pl These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism, including the hydroxylation of phenobarbital to this compound. researchgate.net

Metabolic stability assays are commonly performed by incubating the parent drug with liver microsomes in the presence of necessary cofactors, such as an NADPH regenerating system. if-pan.krakow.plwaters.com The reaction is allowed to proceed for a set time before being stopped, typically by adding a cold organic solvent like acetonitrile. if-pan.krakow.pl The samples are then analyzed, usually by UPLC-MS/MS, to measure the rate of disappearance of the parent compound and the rate of appearance of metabolites like this compound. waters.com These data are used to calculate key parameters like intrinsic clearance (CLint) and metabolic half-life, which help predict in vivo hepatic clearance. eurofinsdiscovery.com

Table 3: Typical Protocol for a Metabolic Stability Assay Using Liver Microsomes This table represents a generalized workflow based on standard industry practices. if-pan.krakow.plwaters.com

| Step | Description |

| 1. Reagents | Test compound (Phenobarbital), pooled liver microsomes (e.g., rat, dog), phosphate buffer, NADPH regenerating system. |

| 2. Incubation | Microsomes are pre-warmed at 37°C. The reaction is initiated by adding the NADPH cofactor. |

| 3. Time Points | Aliquots are taken at several time points (e.g., 0, 5, 15, 30 minutes). |

| 4. Quenching | The reaction in each aliquot is stopped by adding ice-cold acetonitrile to precipitate the microsomal proteins. |

| 5. Centrifugation | Samples are centrifuged to pellet the precipitated proteins. |

| 6. Analysis | The supernatant is transferred and analyzed by LC-MS/MS to quantify the remaining parent drug and the formed this compound. |

| 7. Data Calculation | The rate of metabolism is determined to calculate half-life and intrinsic clearance. |

Tissue Homogenates

Analyzing drug concentrations in tissue homogenates is essential for understanding the distribution of a compound throughout the body. scispace.com For phenobarbital and its metabolite this compound, this is important for assessing distribution to various organs, including the brain. researchgate.net

The preparation of tissue homogenates involves weighing a sample of a specific tissue, adding a buffer, and homogenizing it to break down the cellular structure and create a uniform mixture. scribd.com This is followed by centrifugation to separate the supernatant, which can then be subjected to an extraction process, such as protein precipitation or liquid-liquid extraction, similar to plasma samples. scribd.com The final extract is analyzed by a sensitive method like LC-MS/MS to determine the concentration of the analyte. randoxtoxicology.com These data, often compared with concurrent plasma concentrations, allow for the calculation of tissue-to-plasma ratios, providing a quantitative measure of tissue distribution. researchgate.net

Preclinical Pharmacokinetic and Disposition Research of 4 Hydroxyphenobarbital

Absorption and Distribution Studies in Animal Models

In preclinical research, 4-hydroxyphenobarbital is primarily studied as a metabolite rather than a directly administered compound. Its "absorption" into the systemic circulation is a result of the metabolism of its parent drug, phenobarbital (B1680315).

Hepatic Formation: The conversion of phenobarbital to this compound occurs in the liver through aromatic hydroxylation. hyperdrug.co.uk This metabolic process, driven by microsomal enzymes, is the primary source of this compound found in the body following phenobarbital administration. noahcompendium.co.ukdefra.gov.uk Therefore, the liver is the main site where the metabolite enters the systemic circulation.

Distribution: Once formed, the distribution of this compound appears to be limited compared to its parent compound. While phenobarbital is known to cross the blood-brain barrier, studies have investigated the presence of its metabolite in the central nervous system. Research in rats has shown that p-hydroxyphenobarbital does not possess anticonvulsant activity of its own, suggesting limited access to or activity within the brain. nih.gov Further investigation in human subjects, which may provide insight for preclinical models, found that this compound was not detectable in the cerebrospinal fluid. nih.gov This suggests that the addition of the hydroxyl group increases the polarity of the molecule, thereby limiting its ability to penetrate the blood-brain barrier. dntb.gov.ua

Excretion Pathways in Preclinical Species (e.g., Urinary, Fecal, Biliary Clearance)

The elimination of this compound from the body is a rapid process primarily occurring via the kidneys. nih.govdefra.gov.uk

Urinary Excretion: The principal route of elimination for this compound is through urinary excretion. noahcompendium.co.ukdefra.gov.uk In dogs, approximately 75% of an administered phenobarbital dose is eliminated in the urine as this compound and its conjugates. noahcompendium.co.ukdefra.gov.uk The metabolite is excreted in both its free form and as glucuronide and sulphate derivatives. noahcompendium.co.ukdefra.gov.uk The conjugation with glucuronic acid, a phase II metabolic reaction, further increases the water solubility of the compound, facilitating its renal clearance. nih.govdntb.gov.ua Studies in dogs have demonstrated that urinary alkalinization can increase the urinary excretion of the parent drug, phenobarbital, which could indirectly influence the excretion dynamics of its metabolites. researchgate.net

Fecal and Biliary Excretion: Research into the excretion pathways has found urinary clearance to be dominant. In studies conducted on patients receiving phenobarbital, neither the parent drug nor its metabolites, including this compound, were detected in the feces, suggesting that biliary and fecal excretion are not significant elimination routes. nih.gov

Comparative Pharmacokinetic Parameters of this compound in Different Animal Species

Direct comparative pharmacokinetic studies administering this compound across different animal species are not widely available in the literature. Most data is qualitative and derived from studies of the parent compound, phenobarbital. The consistent finding is that this compound is eliminated rapidly across species.

Table 1: Qualitative Comparative Elimination of this compound in Preclinical Species

| Animal Species | Reported Elimination Characteristics | Reference |

|---|---|---|

| Rat | Eliminated very rapidly. | nih.gov |

| Dog | Rapidly eliminated from the blood by conjugation and excretion in the urine. | defra.gov.uk |

This rapid elimination is a key feature of the metabolite's pharmacokinetic profile and contrasts with the much longer elimination half-life of phenobarbital, which ranges from approximately 40-90 hours in dogs. hyperdrug.co.uk

Role of this compound in the Overall Pharmacokinetic Profile of its Parent Compounds in Preclinical Research

The metabolism of phenobarbital to this compound is a significant elimination pathway. noahcompendium.co.uk In dogs, this metabolic conversion accounts for the clearance of about 75% of the administered phenobarbital dose. noahcompendium.co.ukdefra.gov.uk The metabolite itself is considered to have a significantly lower antiepileptic effect than phenobarbital, and therefore its formation contributes to the termination of the parent drug's pharmacological activity. noahcompendium.co.ukdefra.gov.ukeuropa.eu

The rate of this metabolism can be influenced by factors such as enzyme induction. Chronic administration of phenobarbital can induce its own metabolism, leading to a faster breakdown into this compound and a subsequent decrease in the parent drug's elimination half-life. noahcompendium.co.uk For instance, one study in dogs noted a reduction in phenobarbital's elimination half-life from approximately 89 hours to 48 hours after 90 days of administration. noahcompendium.co.uk This highlights the metabolite's crucial role in the auto-induction and clearance kinetics of phenobarbital.

Pharmacokinetic Modeling Approaches (e.g., Compartmental and Non-Compartmental Analysis) in Animal Studies

Pharmacokinetic modeling is a vital tool for understanding the complex processes of drug absorption, distribution, metabolism, and excretion. europa.eu111.68.96 While models focusing specifically on the kinetics of this compound are scarce, models of its parent compound, phenobarbital, inherently incorporate the formation and elimination of this key metabolite.

Compartmental Models: In studies of phenobarbital in cats, a two-compartment model was used to describe the drug's pharmacokinetics after intravenous administration, while a one-compartment model with an input component was used for oral administration. researchgate.net These models account for the elimination phase, which for phenobarbital is heavily reliant on its metabolism to this compound.

These modeling approaches allow researchers to simulate different scenarios and understand how factors like dose and duration of treatment affect both the parent drug and its metabolites, providing a more complete picture of the drug's behavior in preclinical species. fda.gov

Molecular Mechanisms and Preclinical Pharmacodynamic Investigations of 4 Hydroxyphenobarbital

Exploration of Molecular Interactions and Binding Affinities in In Vitro Systems

The primary mechanism of action for phenobarbital (B1680315), the parent compound of 4-hydroxyphenobarbital, involves its interaction with the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. Phenobarbital acts as a positive allosteric modulator of the GABAA receptor, enhancing the receptor's response to GABA. This potentiation of GABAergic inhibition is a key factor in its sedative and anticonvulsant properties.

While direct binding studies on this compound are not extensively reported in the available literature, the pharmacological activity of metabolites is often compared to the parent drug. It is generally understood that the hydroxylation of phenobarbital to form this compound results in a more polar compound. This increase in polarity is expected to reduce its ability to cross the blood-brain barrier and may also decrease its affinity for the lipophilic binding sites on the GABAA receptor. Consequently, the binding affinity of this compound for the GABAA receptor is presumed to be significantly lower than that of phenobarbital.

Table 1: Postulated Molecular Interactions of this compound

| Compound | Primary Molecular Target | Postulated Binding Affinity | Basis for Postulation |

|---|---|---|---|

| Phenobarbital | GABAA Receptor | High | Established positive allosteric modulator. |

| This compound | GABAA Receptor | Low | Increased polarity due to hydroxylation is expected to reduce binding affinity compared to the parent compound. |

Cellular-Level Biochemical Effects and Signaling Pathway Modulation

At the cellular level, phenobarbital's interaction with the GABAA receptor leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential. This direct effect on ion channels is the principal biochemical outcome of its receptor binding.

Specific studies detailing the cellular-level biochemical effects of this compound are scarce. However, based on its presumed lower affinity for the GABAA receptor, it is anticipated that this compound would have a substantially weaker effect on chloride ion influx compared to its parent compound. There is no evidence to suggest that this compound significantly modulates key intracellular signaling pathways, such as those involving cyclic AMP (cAMP) or the phosphoinositide signaling cascade. Its primary cellular effects, if any, are likely to be a much-attenuated version of phenobarbital's actions on GABAA receptor-mediated chloride conductance.

Comparative In Vitro Biological Activity of this compound with Parent Compounds and Other Metabolites

The in vitro biological activity of this compound is best understood in comparison to its parent compounds, phenobarbital and primidone, and another major metabolite of primidone, phenylethylmalonamide (PEMA). Phenobarbital is a potent anticonvulsant, and its activity is well-characterized in various in vitro models of epilepsy.

Primidone is metabolized to both phenobarbital and PEMA. While phenobarbital is a major contributor to primidone's anticonvulsant effects, PEMA itself has been shown to possess weak anticonvulsant properties. However, studies have indicated that PEMA is considerably less potent than phenobarbital.

The metabolites of phenobarbital, including this compound, have not been shown to possess significant pharmacological activity. This general finding suggests that in comparative in vitro assays, this compound would exhibit minimal biological activity, particularly when compared to the potent effects of phenobarbital. The hydroxylation process is a key step in the detoxification and elimination of phenobarbital, leading to a metabolite with reduced pharmacological action.

Table 2: Comparative In Vitro Biological Activity Profile

| Compound | Parent Compound(s) | General In Vitro Activity | Potency Ranking (Anticipated) |

|---|---|---|---|

| Phenobarbital | Primidone | High anticonvulsant activity | 1 |

| Phenylethylmalonamide (PEMA) | Primidone | Weak anticonvulsant activity | 2 |

| This compound | Phenobarbital, Primidone | Considered pharmacologically insignificant | 3 |

Enzyme Induction Potentials of this compound in Research Models

Phenobarbital is a classic and potent inducer of hepatic microsomal enzymes, particularly cytochrome P450 (CYP) enzymes such as CYP2B6 and CYP3A4. This induction occurs via activation of nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR), leading to increased transcription of the respective CYP genes. This property is the basis for many of phenobarbital's drug-drug interactions.

There is a lack of specific in vitro studies evaluating the enzyme induction potential of this compound. However, the structural changes from phenobarbital to its hydroxylated metabolite provide a basis for predicting its activity. The addition of a hydroxyl group significantly increases the polarity of the molecule, which generally reduces its ability to penetrate cell membranes and interact with intracellular nuclear receptors. Therefore, it is highly probable that this compound is a significantly weaker inducer of CYP enzymes than phenobarbital. The metabolic conversion of phenobarbital to this compound is a detoxification step that not only reduces its primary pharmacological activity but also likely diminishes its capacity for enzyme induction.

Table 3: Predicted Enzyme Induction Potential

| Compound | Known/Predicted Enzyme Induction | Primary Mechanism |

|---|---|---|

| Phenobarbital | Potent inducer of CYP2B6, CYP3A4, and other enzymes. | Activation of nuclear receptors (CAR, PXR). |

| This compound | Predicted to be a weak or non-inducer. | Increased polarity is expected to limit interaction with nuclear receptors. |

Structure Activity Relationship Sar and Computational Investigations

Quantitative Structure-Activity Relationships (QSAR) for 4-Hydroxyphenobarbital and its Derivatives in relation to Enzyme Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For this compound, a major metabolite of phenobarbital (B1680315), QSAR models help to elucidate its interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) family. pharmgkb.orgnih.gov

The introduction of a hydroxyl group into the phenyl ring of phenobarbital to form this compound significantly alters its physicochemical properties, which in turn affects its interaction with enzymes. nih.gov QSAR models for phenobarbital-like compounds have demonstrated a clear relationship between their structure and their ability to induce CYP enzymes, particularly CYP2B1. nih.gov While phenobarbital is a known inducer of CYP2B1, its metabolite, this compound, exhibits a markedly lower affinity for this enzyme and possesses little to no inducing activity. nih.gov This difference is a key focus of QSAR studies.